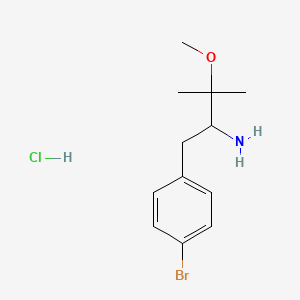![molecular formula C12H10Cl2NNaO4 B6609147 rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis CAS No. 2866323-30-8](/img/structure/B6609147.png)
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, is a stereochemically complex organic compound. Its structural intricacies make it a fascinating subject for synthetic chemists and researchers. It is used in various scientific and industrial applications due to its unique properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, involves multiple steps:
Formation of the oxolane ring: : Typically achieved via the cyclization of a linear precursor under acidic or basic conditions.
Introduction of the 3,5-dichlorophenyl group: : Often accomplished through a nucleophilic substitution reaction.
Formation of the carbamoyl group: : Commonly done using reagents such as carbamoyl chloride or related derivatives.
Stereochemical control: : Ensuring the (2R,5S) configuration typically involves chiral catalysts or auxiliaries to direct the formation of the desired stereoisomer.
Industrial production methods can involve optimization of these steps to increase yield and reduce costs, often employing continuous flow reactors and advanced catalytic systems.
Chemical Reactions Analysis
Types of Reactions
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, undergoes various chemical reactions, including:
Oxidation: : Can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can lead to the formation of amines or alcohols.
Substitution: : The dichlorophenyl group can undergo substitution reactions to introduce other functional groups.
Common Reagents and Conditions
Oxidation: : Uses reagents like potassium permanganate or chromium trioxide under acidic conditions.
Reduction: : Involves reagents such as lithium aluminium hydride or hydrogen gas over a palladium catalyst.
Substitution: : Uses nucleophiles like amines or thiols under conditions like reflux or microwave irradiation.
Major Products
Oxidation: : Generates products like carboxylic acids or aldehydes.
Reduction: : Leads to products like amines or alcohols.
Substitution: : Forms new compounds with various functional groups replacing chlorine.
Scientific Research Applications
rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, is valuable in multiple fields:
Chemistry: : Used as a building block in organic synthesis, especially in the construction of more complex molecules.
Biology: : Employed in studying biochemical pathways due to its interaction with specific enzymes or receptors.
Medicine: : Investigated for potential therapeutic uses, such as anti-inflammatory or antimicrobial agents.
Industry: : Used in the production of pharmaceuticals and fine chemicals due to its reactive functional groups.
Mechanism of Action
The mechanism by which rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, exerts its effects varies with its application. Generally, it interacts with molecular targets through hydrogen bonding, electrostatic interactions, and van der Waals forces. In biological systems, it might inhibit or activate enzymes, receptors, or other proteins, thus influencing biochemical pathways and cellular responses.
Comparison with Similar Compounds
Comparing rac-sodium (2R,5S)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate, cis, with similar compounds highlights its uniqueness. Similar compounds include:
Sodium 2R,5S-5-[(3,4-dichlorophenyl)carbamoyl]oxolane-2-carboxylate: : Differs in the position of chlorine atoms on the phenyl ring.
Sodium 2R,5S-5-[(3,5-dichlorophenyl)carbamoyl]oxane-2-carboxylate: : Differs in the ring structure (oxane vs. oxolane).
Its unique stereochemistry and functional groups make this compound, especially valuable in targeted scientific and industrial applications, offering distinct reactivity and interaction profiles compared to its analogs.
Let me know if there's anything more you'd like to explore about this compound.
Properties
IUPAC Name |
sodium;(2S,5R)-5-[(3,5-dichlorophenyl)carbamoyl]oxolane-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2NO4.Na/c13-6-3-7(14)5-8(4-6)15-11(16)9-1-2-10(19-9)12(17)18;/h3-5,9-10H,1-2H2,(H,15,16)(H,17,18);/q;+1/p-1/t9-,10+;/m1./s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYLDQCJEZFSJNV-UXQCFNEQSA-M |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](O[C@H]1C(=O)NC2=CC(=CC(=C2)Cl)Cl)C(=O)[O-].[Na+] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10Cl2NNaO4 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
326.10 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
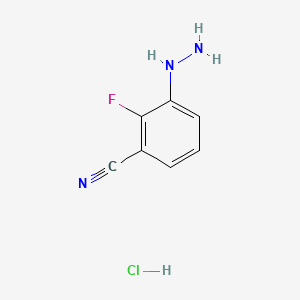

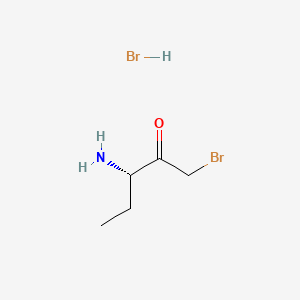
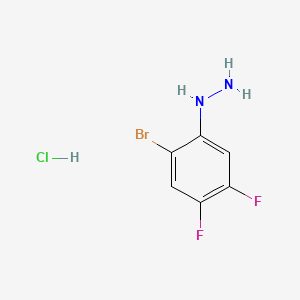
![3-bromo-2-{[(3S)-1-methylpyrrolidin-3-yl]oxy}pyridine](/img/structure/B6609092.png)
![rac-(2R,5S)-6-azaspiro[4.5]decan-2-ol hydrochloride](/img/structure/B6609100.png)
![2-{[6-(trifluoromethyl)pyridin-3-yl]oxy}ethan-1-amine hydrochloride](/img/structure/B6609104.png)
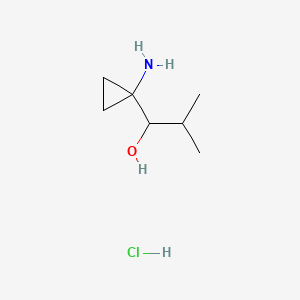
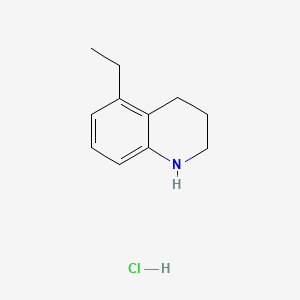
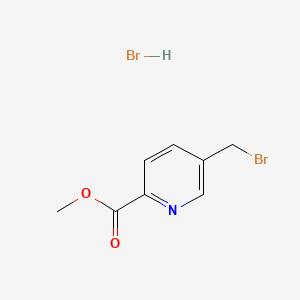
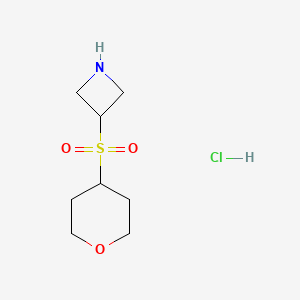
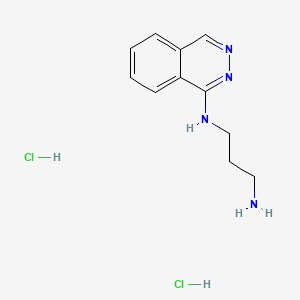
![6-cyclopropyl-2-oxaspiro[3.3]heptane-6-carbonitrile](/img/structure/B6609160.png)
